Enhanced Lipophilicity and Membrane Permeability
The incorporation of fluorine at the C-8 position of 8-fluoro-2,7-dimethylquinolin-5-amine significantly increases its lipophilicity compared to its non-fluorinated parent molecule, 2,7-dimethylquinolin-5-amine. The target compound has a computed logP (XLogP3-AA) of 2.4, whereas the non-fluorinated analog has a lower computed logP (ACD/LogP) of approximately 1.82 [1][2]. This increase in lipophilicity is expected to enhance passive membrane permeability and oral absorption.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2,7-Dimethylquinolin-5-amine (non-fluorinated): ACD/LogP ~1.82 |
| Quantified Difference | ΔLogP ≈ +0.58 |
| Conditions | Computed values using XLogP3 and ACD/Labs algorithms; consistent with the general effect of aryl fluorination on logD |
Why This Matters
Higher lipophilicity within the optimal range (LogP 1-3) is a critical driver of membrane permeability and oral bioavailability, making the fluorinated derivative a superior starting point for lead optimization programs targeting intracellular or CNS targets.
- [1] PubChem. Compound Summary for CID 97036709, 8-Fluoro-2,7-dimethylquinolin-5-amine: Computed Properties. National Library of Medicine. View Source
- [2] DrugBank. 5-Aminoquinoline: Physicochemical Properties. cLogP 1.82. View Source
